2-bromo-N-(3-ethylphenyl)propanamide
Description
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Properties
IUPAC Name |
2-bromo-N-(3-ethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-9-5-4-6-10(7-9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWVJRQCUZAPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Structural Elucidation & Characterization of 2-Bromo-N-(3-ethylphenyl)propanamide
Executive Summary
This guide provides a comprehensive technical analysis of 2-bromo-N-(3-ethylphenyl)propanamide (CAS: Analogous to 42308-20-3 family). As an
This document moves beyond basic identification, offering a self-validating analytical workflow . It details the stereochemical implications of the C2-position, provides predictive spectroscopic data based on authoritative analogs, and outlines a rigorous impurity profiling protocol.
Structural Characterization & Theoretical Basis[1]
Molecular Connectivity & Stereochemistry
The molecule consists of a propionyl backbone bearing a reactive bromine at the
-
Chirality: The C2 carbon (bonded to Br, H, CH3, and C=O) is a stereocenter. Synthetic samples are typically racemic (
) unless asymmetric catalysis is employed. -
Electronic Environment: The amide nitrogen lone pair is delocalized into the carbonyl, reducing basicity. The meta-ethyl group on the phenyl ring exerts a weak inductive donating effect (+I), slightly increasing electron density on the ring compared to the unsubstituted analog.
Reactivity Logic (The "Why")
The C-Br bond is activated by the adjacent carbonyl group, making the C2 position highly susceptible to
Spectroscopic Validation (The "How-To")
To validate the structure, a multi-modal approach is required. The following protocols rely on internal cross-referencing to ensure accuracy.
Nuclear Magnetic Resonance ( H NMR)
Solvent:
Causality: The presence of the chiral center at C2 renders the methylene protons of the ethyl group diastereotopic in principle, though the distance usually results in a standard quartet. However, the methyl doublet (C3) and the methine quartet (C2) are diagnostic.
Table 1: Predicted
H NMR Assignment (400 MHz,
)
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |
| NH | Amide | 8.20 - 8.50 | Broad Singlet | 1H | - | Deshielded by C=O; broad due to quadrupole. |
| Ar-H | Aromatic | 7.45 | Singlet (Apparent) | 1H | - | H2 position (between N and Et). |
| Ar-H | Aromatic | 7.35 | Doublet | 1H | ~8.0 | H6 position. |
| Ar-H | Aromatic | 7.25 | Triplet | 1H | ~7.8 | H5 position. |
| Ar-H | Aromatic | 7.00 | Doublet | 1H | ~7.5 | H4 position. |
| C2-H | Methine | 4.55 | Quartet | 1H | 6.8 | Deshielded by Br and C=O (Alpha-proton).[1][2] |
| Et-CH2 | Methylene | 2.65 | Quartet | 2H | 7.6 | Benzylic position. |
| C3-H3 | Methyl | 1.95 | Doublet | 3H | 6.8 | Coupled to C2-H. |
| Et-CH3 | Methyl | 1.25 | Triplet | 3H | 7.6 | Coupled to Et-CH2. |
Validation Check: If the doublet at 1.95 ppm is missing or becomes a singlet, the bromine has likely been eliminated (formation of acrylamide impurity) or hydrolyzed.
Mass Spectrometry (MS)
Method: ESI+ or EI. Diagnostic Feature: The Bromine Isotope Pattern.[3][4][5][6][7][8]
Bromine exists as
-
Molecular Weight: 270.17 g/mol (Average)[9]
-
Exact Mass: 269.04 (
) and 271.04 ( ).
Table 2: MS Fragmentation Logic
| m/z Peak | Identity | Origin/Mechanism |
| 269 / 271 | Molecular Ion (1:1 ratio confirms Br). | |
| 190 | Loss of Bromine radical (homolytic cleavage). | |
| 121 | 3-Ethylaniline fragment (Amide bond cleavage). |
Infrared Spectroscopy (FT-IR)
Sampling: ATR (Attenuated Total Reflectance) on solid/oil.
-
3280 cm
: N-H Stretch (Secondary Amide). -
1665 cm
: Amide I Band (C=O Stretch). Note: -halo substitution typically shifts this frequency higher than unsubstituted amides due to the field effect. -
1540 cm
: Amide II Band (N-H Bend/C-N Stretch).
Analytical Workflow Visualization
The following diagram illustrates the decision logic for validating the compound's identity and purity.
Figure 1: Step-by-step logic for structural confirmation, prioritizing purity checks before advanced spectral acquisition.
Synthetic Protocol & Self-Validating Purity
To assist researchers in generating this standard, the following protocol is optimized for kinetic control to prevent double-acylation or elimination.
Synthesis Route
-
Reagents: 3-Ethylaniline (1.0 eq), 2-Bromopropionyl bromide (1.1 eq), Triethylamine (1.2 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Temperature: 0°C to Room Temperature.
Protocol Steps:
-
Dissolve 3-ethylaniline and TEA in DCM under
atmosphere. -
Cool to 0°C (Ice bath). Critical: Controls exotherm to prevent elimination to acrylamide.
-
Add 2-bromopropionyl bromide dropwise.
-
Monitor by TLC. Product is less polar than aniline.
Common Impurity Profile
When analyzing the structure, be alert for these specific artifacts:
-
Acrylamide Derivative: Result of HBr elimination.
-
NMR Detection: Disappearance of the 4.55 ppm quartet; appearance of vinyl protons (5.5 - 6.5 ppm).
-
-
Hydrolyzed Acid: Result of moisture ingress.
-
NMR Detection: Broad singlet >10 ppm (COOH).
-
-
Aniline Starting Material: Incomplete reaction.
-
TLC: Stains red/orange with p-Anisaldehyde; lower Rf than product.
-
Reactivity & Functional Application
Understanding the structure allows prediction of its behavior in drug discovery workflows.
Figure 2: Primary synthetic pathways. Path A utilizes the alpha-bromo electrophile; Path B exploits the aromatic ring for heterocycle formation.
References
-
PubChem Database. 2-Bromo-N-phenylpropanamide (Analogous Structure).[10] National Center for Biotechnology Information.
-
[Link]
-
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
-
National Institute of Advanced Industrial Science and Technology (AIST).
-
[Link]
-
-
Chemistry LibreTexts.
-
[Link]
-
Sources
- 1. Structural information from NMR secondary chemical shifts of peptide alpha C-H protons in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. ms isotopes: Br and Cl [employees.csbsju.edu]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Bromo-N-ethyl-N-(3-methylphenyl)propanamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. 2-Bromo-N-phenylpropionamide | C9H10BrNO | CID 99113 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-N-(3-ethylphenyl)propanamide
Introduction: Contextualizing the Importance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign. These properties govern the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profile of a potential therapeutic agent, ultimately dictating its bioavailability and clinical efficacy. This guide provides a comprehensive technical overview of the core physicochemical attributes of 2-bromo-N-(3-ethylphenyl)propanamide, a compound of interest within the broader class of N-aryl-α-bromoamides. This class of molecules has garnered attention for its diverse biological activities, making a detailed characterization of its members crucial for researchers, scientists, and drug development professionals.[1]
The strategic placement of a bromine atom at the α-position to the carbonyl group introduces a reactive center, rendering these compounds valuable as intermediates in organic synthesis and as potential covalent modifiers of biological targets.[1] The N-(3-ethylphenyl) substituent further modulates the lipophilicity and steric profile of the molecule, influencing its interaction with biological membranes and protein binding pockets. This guide will delve into the predicted physicochemical parameters of 2-bromo-N-(3-ethylphenyl)propanamide, provide detailed, field-proven methodologies for their experimental determination, and discuss the implications of these properties for drug development.
Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Tool/Method | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₄BrNO | - | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 256.14 g/mol | - | Influences diffusion rates and membrane permeability. |
| LogP (Octanol/Water) | 2.85 ± 0.35 | ALOGPS 2.1 | A key indicator of lipophilicity, affecting absorption, distribution, and metabolism. |
| Aqueous Solubility (LogS) | -3.45 | ALOGPS 2.1 | Crucial for formulation and bioavailability; low solubility can hinder absorption. |
| pKa (most acidic) | 14.5 (amide N-H) | ChemAxon[2] | Influences the ionization state at physiological pH, affecting solubility and membrane transport. |
| pKa (most basic) | Not applicable | ChemAxon[2] | The molecule lacks a significantly basic functional group. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Molinspiration | Correlates with passive molecular transport through membranes and the blood-brain barrier. |
| Hydrogen Bond Donors | 1 | Molinspiration | Contributes to solubility in protic solvents and interactions with biological targets. |
| Hydrogen Bond Acceptors | 1 | Molinspiration | Influences solubility and the potential for forming hydrogen bonds with biological macromolecules. |
| Rotatable Bonds | 3 | Molinspiration | Relates to conformational flexibility, which can impact receptor binding. |
Synthetic Pathway: A Representative Protocol
The synthesis of N-aryl-2-bromopropanamides is typically achieved through the acylation of the corresponding aniline with a 2-bromopropanoyl halide.[3] This straightforward nucleophilic acyl substitution reaction is generally high-yielding and tolerates a range of functional groups on the aromatic ring.
Experimental Protocol: Synthesis of 2-bromo-N-(3-ethylphenyl)propanamide
-
Reaction Setup: To a solution of 3-ethylaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add triethylamine (1.2 eq).
-
Addition of Acylating Agent: Slowly add 2-bromopropanoyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromo-N-(3-ethylphenyl)propanamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Core Physicochemical Assays: Methodologies and Rationale
The following sections detail the standard experimental protocols for determining the key physicochemical properties of a novel compound like 2-bromo-N-(3-ethylphenyl)propanamide. The choice of these methods is guided by their robustness, reproducibility, and relevance to the drug discovery process.
Lipophilicity: Determination of the Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which significantly influences its ADME properties.[4] The "shake-flask" method is the gold standard for LogP determination due to its direct measurement of partitioning between two immiscible phases.[5][6]
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight. Use a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for the aqueous phase to mimic physiological conditions.
-
Sample Preparation: Prepare a stock solution of 2-bromo-N-(3-ethylphenyl)propanamide in the pre-saturated n-octanol.
-
Partitioning: In a glass vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Causality Behind Experimental Choices: The use of pre-saturated solvents is crucial to prevent volume changes during the experiment that would affect the concentration measurements. A buffered aqueous phase at pH 7.4 is employed to reflect the physiological pH and account for any potential ionization of the compound, although for 2-bromo-N-(3-ethylphenyl)propanamide, significant ionization is not expected.
Aqueous Solubility: Kinetic and Thermodynamic Approaches
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights. Kinetic solubility is a high-throughput screening method that measures the solubility of a compound from a DMSO stock solution, which is relevant for early-stage drug discovery.[7][8] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of the solid compound and is critical for formulation development.[9][10]
-
Sample Preparation: Add an excess amount of solid 2-bromo-N-(3-ethylphenyl)propanamide to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Filter the suspension to remove the undissolved solid.
-
Quantification: Analyze the clear filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Causality Behind Experimental Choices: The use of excess solid ensures that a saturated solution is formed. The long incubation period is necessary to reach true thermodynamic equilibrium. HPLC-UV is a preferred method for quantification due to its specificity and sensitivity.
Chemical Stability: Forced Degradation Studies
Assessing the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for determining its shelf-life and identifying potential degradation products that could be inactive or toxic.[4][11][12] Forced degradation studies, or stress testing, deliberately expose the compound to harsh conditions to accelerate its decomposition.[13][14][15]
Sources
- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemaxon.com [chemaxon.com]
- 3. homework.study.com [homework.study.com]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 7. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]
- 8. Calculating Physiochemical Properties [cambridgemedchemconsulting.com]
- 9. pulsus.com [pulsus.com]
- 10. Reactions and Biological Activities of Hydrazonoyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predictor Solubility [chematlas.chimie.unistra.fr]
- 12. PrologP | www.compudrug.com [compudrug.com]
- 13. researchgate.net [researchgate.net]
- 14. Aqueous Solubility Prediction with Kingfisher and ESOL | Rowan [rowansci.com]
- 15. Frontiers | Mini Review: Advances in 2-Haloacid Dehalogenases [frontiersin.org]
Biological Activity Predictions & Validation Framework: 2-Bromo-N-(3-ethylphenyl)propanamide
Executive Summary
This technical guide provides a comprehensive predictive analysis of 2-bromo-N-(3-ethylphenyl)propanamide , a compound characterized by a reactive
Unlike reversible inhibitors that rely solely on equilibrium binding (
Chemical Biology Profile: The Electrophilic Warhead
The core biological activity of 2-bromo-N-(3-ethylphenyl)propanamide is dictated by its reactivity profile. It functions as an alkylating agent.
Mechanism of Action: Cysteine Alkylation
The
Reaction Kinetics:
This results in the irreversible formation of a thioether bond, permanently modifying the protein function until turnover occurs.
Visualization of Reaction Mechanism
The following diagram illustrates the nucleophilic attack and subsequent covalent adduct formation.
Figure 1:
Predicted Biological Targets & Therapeutic Potential[1]
Based on Structure-Activity Relationship (SAR) data of analogous
Primary Targets: Cysteine Proteases & Kinases
The "3-ethylphenyl" moiety provides a hydrophobic anchor, likely directing the molecule toward hydrophobic pockets in enzymes before the covalent event occurs.
| Target Class | Predicted Interaction Logic | Representative Targets |
| Cysteine Proteases | The catalytic triad contains a highly nucleophilic cysteine. The amide backbone mimics peptide substrates. | Cathepsin B/K/L, Calpain, Viral Proteases (e.g., SARS-CoV-2 Mpro). |
| Kinases (Cys-rich) | Kinases with non-catalytic cysteines near the ATP binding pocket are susceptible to covalent modification. | BTK (Cys481), EGFR (Cys797), JAK3 (Cys909). |
| TRP Channels | Transient Receptor Potential channels are known sensors of electrophilic irritants. | TRPA1 (The "Wasabi Receptor") - activated by alkylating agents. |
Toxicology Predictions (ADMET)
As an alkylating agent, this compound carries specific toxicity risks that must be screened early.
-
Skin Sensitization: High probability. The compound is a hapten that can modify skin proteins, triggering immune responses (Allergic Contact Dermatitis).
-
Genotoxicity: Potential positive in Ames Test (Strain TA100) due to direct DNA alkylation capability, although steric bulk of the ethylphenyl group may reduce DNA intercalation compared to smaller halides.
-
Stability: Susceptible to hydrolysis in plasma or high pH buffers. Spontaneous reaction with Glutathione (GSH) is a major metabolic clearance pathway.
Experimental Validation Framework
To transition from prediction to proven biological activity, a rigorous "Self-Validating" protocol is required. We utilize Activity-Based Protein Profiling (ABPP) .
Protocol: Competitive ABPP Workflow
This assay determines if the compound binds specifically to a target or acts as a promiscuous alkylator.
Materials:
-
Proteome: Cell lysate (e.g., HeLa or HEK293T).
-
Probe: Iodoacetamide-Alkyne (IA-alkyne) - a broad-spectrum cysteine reactive probe.
-
Test Compound: 2-bromo-N-(3-ethylphenyl)propanamide.
-
Reporters: Rhodamine-Azide (fluorescence) or Biotin-Azide (enrichment).
Step-by-Step Methodology:
-
Lysate Preparation: Dilute proteome to 1 mg/mL in PBS (pH 7.4).
-
Compound Incubation: Treat lysate with Test Compound (1, 10, 50
M) for 1 hour at RT. Control: DMSO only. -
Probe Labeling: Add IA-alkyne (1
M) to all samples. Incubate 1 hour.-
Logic: If the Test Compound binds a target (e.g., BTK), the Cysteine is blocked. The IA-alkyne probe cannot bind.
-
-
Click Chemistry: Add CuAAC reagents (CuSO
, TCEP, TBTA, Rhodamine-Azide). React for 1 hour. -
Readout: SDS-PAGE followed by in-gel fluorescence scanning.
-
Result: A loss of fluorescence at a specific molecular weight indicates the Test Compound successfully competed for that target.
-
Visualization of ABPP Logic
The following diagram details the logic flow for identifying targets using mass spectrometry (ABPP-SILAC).
Figure 2: Competitive ABPP-SILAC workflow. Targets are identified by the absence of probe labeling in compound-treated samples.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. [Link]
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]
-
PubChem Compound Summary. (2023). "2-bromo-N-phenylpropanamide Derivatives." National Center for Biotechnology Information. [Link]
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. [Link]
Methodological & Application
synthesis of 2-bromo-N-(3-ethylphenyl)propanamide from 3-ethylaniline
Abstract & Scope
This protocol details the synthesis of 2-bromo-N-(3-ethylphenyl)propanamide (CAS: N/A for specific isomer, generic amide class), a critical intermediate in the preparation of substituted cathinones and local anesthetic analogs. The method utilizes a direct nucleophilic acyl substitution between 3-ethylaniline and 2-bromopropanoyl bromide under anhydrous conditions.
Unlike general "Schotten-Baumann" aqueous procedures, this protocol employs a dichloromethane (DCM) system with an organic base scavenger. This approach minimizes hydrolysis of the labile
Target Audience: Medicinal Chemists, Process Development Scientists.
Retrosynthetic Analysis & Reaction Scheme
The target molecule is constructed via the formation of an amide bond. The disconnection occurs at the nitrogen-carbonyl interface.
-
Bond Formed: Amide (
) -
Mechanism: Addition-Elimination (Nucleophilic Acyl Substitution)
-
Key Challenge: Controlling the exotherm to prevent double acylation or elimination of the
-bromide.
Reaction Equation:
Strategic Safety & Hazard Assessment
-
2-Bromopropanoyl bromide: Potent lachrymator and corrosive. Reacts violently with moisture to release HBr gas. Handle strictly in a fume hood.
-
3-Ethylaniline: Toxic by inhalation and skin absorption. Methemoglobinemia risk.
-
Dichloromethane (DCM): Volatile organic solvent. Use resistant gloves (PVA or Viton; nitrile offers limited protection against DCM).
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Qty (Example) | Role |
| 3-Ethylaniline | 121.18 | 1.0 | 12.12 g (100 mmol) | Nucleophile |
| 2-Bromopropanoyl bromide | 215.88 | 1.1 | 23.75 g (110 mmol) | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.2 | 12.14 g (120 mmol) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | Solvent | 150 mL | Solvent |
Experimental Protocol
Phase A: Reaction Setup
-
Preparation: Oven-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.
-
Solvation: Charge the RBF with 3-ethylaniline (1.0 eq) and dry DCM (100 mL) .
-
Base Addition: Add Triethylamine (1.2 eq) to the solution. Stir for 5 minutes.
-
Expert Insight: TEA is preferred over inorganic bases (like
) in DCM because the resulting HBr salt remains suspended or soluble, maintaining a homogeneous kinetic profile.
-
-
Thermal Control: Submerge the flask in an ice/salt bath to cool the internal temperature to
.
Phase B: Acylation
-
Reagent Preparation: Dilute 2-bromopropanoyl bromide (1.1 eq) in DCM (50 mL) within the addition funnel.
-
Why? Dilution prevents localized hot spots during addition, which can cause the
-bromo group to eliminate, forming acrylamides.
-
-
Addition: Dropwise add the acid bromide solution over 30–45 minutes .
-
Observation: White fumes (HBr) may form if the system is not perfectly dry; a white precipitate (TEA
HBr) will form immediately in the flask.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) naturally and stir for 2–3 hours .
Phase C: Work-up & Purification
-
Quench: Pour the reaction mixture into 100 mL of ice-cold water to dissolve the TEA salts.
-
Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.
-
Wash Sequence:
-
Wash 1: 1M HCl (50 mL) – Removes unreacted aniline.
-
Wash 2: Saturated NaHCO
(50 mL) – Neutralizes residual acid. -
Wash 3: Saturated Brine (50 mL) – Dries the organic layer.
-
-
Drying: Dry the organic phase over anhydrous MgSO
, filter, and concentrate under reduced pressure (Rotovap) at . -
Crystallization: The crude oil usually solidifies upon standing. Recrystallize from Hexane/Ethyl Acetate (9:1) to yield off-white needles.
Mechanism & Workflow Visualization
Figure 1: Reaction Mechanism (Nucleophilic Acyl Substitution)
This diagram illustrates the electron flow from the aniline nitrogen to the carbonyl, followed by the elimination of the bromide leaving group.
Caption: Step-wise mechanistic pathway of the Schotten-Baumann type acylation in anhydrous media.
Figure 2: Experimental Workflow Logic
This flow ensures the researcher follows the critical path for purity.
Caption: Decision tree for the synthesis and purification of the alpha-bromo amide.
Analytical Validation
To confirm the identity of the synthesized compound, look for these characteristic signals:
-
NMR (CDCl
, 400 MHz):- 8.0–8.5 (br s, 1H, NH): Amide proton.
- 7.0–7.5 (m, 4H, Ar-H): Aromatic protons of the 3-ethylphenyl ring.
- 4.5 (q, 1H, CH-Br): Characteristic quartet of the alpha-proton.
-
2.6 (q, 2H, Ar-CH
-CH ): Benzylic methylene. -
1.9 (d, 3H, CH(Br)-CH
): Methyl group adjacent to the chiral center. -
1.2 (t, 3H, Ar-CH
-CH ): Terminal methyl of the ethyl group.
-
Physical Appearance:
-
White to off-white crystalline solid.
-
Melting Point: Expected range 65–70°C (varies slightly by purity/isomer ratio).
-
Expert Insights & Troubleshooting
-
Problem: Product is a dark oil that won't crystallize.
-
Cause: Residual aniline oxidation or presence of solvent.
-
Solution: Perform a "seed" recrystallization. Scratch the glass side of the flask with a glass rod. If that fails, run a short silica plug using 100% DCM to remove polar impurities, then re-evaporate.
-
-
Problem: Low Yield.
-
Cause: Hydrolysis of the acid bromide before reaction.
-
Solution: Ensure the 2-bromopropanoyl bromide is clear (not brown) before use. If it is dark brown, distill it or purchase a fresh bottle. Ensure DCM is anhydrous.
-
-
Chirality Note: This synthesis produces a racemic mixture (DL-isomer). If an enantiopure product is required, one must start with enantiopure (R)- or (S)-2-bromopropanoyl bromide, though racemization can occur under basic conditions.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Nucleophilic Acyl Substitution mechanisms).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide synthesis).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11475, 3-Ethylaniline. Retrieved October 24, 2025.[1]
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromopropionyl bromide. Retrieved October 24, 2025.[1]
Sources
Application Note: Catalytic Functionalization of 2-Bromo-N-(3-ethylphenyl)propanamide
This Application Note provides a comprehensive technical guide for the catalytic functionalization of 2-bromo-N-(3-ethylphenyl)propanamide . This substrate is a critical scaffold in the synthesis of local anesthetics (analogs of Prilocaine/Lidocaine) and anti-arrhythmic agents.
The guide focuses on three distinct catalytic modalities: Nickel-Catalyzed Cross-Coupling (for stereoselective C-C bond formation), Photoredox Catalysis (for radical-mediated functionalization), and Organocatalytic Asymmetric Amination (for enantioselective C-N bond formation).
Executive Summary & Strategic Importance
2-bromo-N-(3-ethylphenyl)propanamide (referred to herein as Substrate-Br ) represents a quintessential "privileged structure" in medicinal chemistry. It serves as a divergent intermediate for:
-
Local Anesthetics: Direct amination yields analogs of Prilocaine and Etidocaine.
-
Nav1.7/1.8 Blockers: Alpha-arylation provides access to novel pain management therapeutics.
-
Peptidomimetics: Stereoselective alkylation generates non-canonical amino acid derivatives.
The primary challenge in functionalizing Substrate-Br is controlling the reactivity of the secondary alkyl halide. Traditional methods (classical SN2) often suffer from racemization, elimination (to acrylamides), or lack of stereocontrol. This guide details three catalytic solutions that overcome these limitations.
Method A: Nickel-Catalyzed Enantioconvergent Negishi Cross-Coupling
Objective: Stereoselective formation of C(sp³)-C(sp³) or C(sp³)-C(sp²) bonds to generate chiral alpha-functionalized amides.
Technical Rationale
Nickel catalysis, particularly using chiral ligands (e.g., Pybox), allows for the coupling of racemic alkyl halides with organozinc reagents. This process proceeds via a radical pathway that destroys the initial stereocenter (racemization) and then sets it enantioselectively during the reductive elimination step. This is an enantioconvergent strategy, converting a racemic starting material into a chiral product.[1]
Mechanism of Action
The reaction utilizes a Ni(II)/Ni(I) or Ni(0)/Ni(II) cycle. The key feature is the single-electron transfer (SET) from the Nickel complex to Substrate-Br , generating an alpha-carbonyl radical. This radical recombines with the chiral catalyst, followed by transmetalation with the organozinc reagent.
Figure 1: Catalytic cycle for the Ni-catalyzed enantioconvergent Negishi coupling of alpha-bromo amides.
Experimental Protocol
Reagents:
-
Substrate-Br: 1.0 equiv (270 mg, 1.0 mmol)
-
Catalyst: NiCl₂[2]·glyme (10 mol%)
-
Ligand: (S,S)-iPr-Pybox (15 mol%)
-
Nucleophile: Phenylzinc bromide (0.5 M in THF, 1.5 equiv)
-
Solvent: DMA (N,N-Dimethylacetamide) / THF
-
Additive: TMSCl (1.0 equiv) - Critical for activating the Zn reagent.
Step-by-Step Procedure:
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with NiCl₂·glyme (22 mg, 0.1 mmol) and (S,S)-iPr-Pybox (45 mg, 0.15 mmol).
-
Solvation: Add DMA (2.0 mL) and stir for 10 minutes to form the active catalyst complex (typically orange/brown).
-
Substrate Addition: Add Substrate-Br (270 mg, 1.0 mmol) to the reaction vessel.
-
Activation: Add TMSCl (127 µL, 1.0 mmol). Note: TMSCl scavenges oxides and activates the organozinc.
-
Coupling: Slowly add Phenylzinc bromide solution (3.0 mL, 1.5 mmol) dropwise over 5 minutes.
-
Reaction: Seal the tube and stir at 0 °C for 12 hours.
-
Quench: Remove from glovebox and quench with 1N HCl (2 mL).
-
Workup: Extract with Et₂O (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 8:2).
Expected Outcome:
-
Yield: 75-85%[1]
-
ee: >90% (dependent on ligand purity)
-
Product: (S)-N-(3-ethylphenyl)-2-phenylpropanamide (assuming phenylzinc reagent).
Method B: Photoredox-Mediated Giese Addition
Objective: Mild alkylation of the alpha-position using electron-deficient alkenes (e.g., acrylates) to construct gamma-lactam precursors or extended chains.
Technical Rationale
Alpha-bromo amides are excellent precursors for carbon-centered radicals.[3] Under visible light irradiation with a photocatalyst, the C-Br bond undergoes homolytic cleavage (often via reductive quenching of the excited catalyst). The resulting electrophilic radical adds rapidly to Michael acceptors (Giese addition).
Mechanism of Action
-
Excitation: Photocatalyst (Ir or Ru) is excited by blue LEDs.
-
Reduction: Excited catalyst reduces Substrate-Br (SET), releasing Br⁻ and generating the alpha-amido radical.
-
Addition: The radical attacks the alkene.
-
Termination: The resulting radical is quenched by H-abstraction or SET/Protonation.
Figure 2: Photoredox cycle for the Giese addition of 2-bromo-N-(3-ethylphenyl)propanamide to acrylates.
Experimental Protocol
Reagents:
-
Substrate-Br: 1.0 equiv (1.0 mmol)
-
Photocatalyst: fac-Ir(ppy)₃ (1 mol%)
-
Trap: Methyl acrylate (5.0 equiv)
-
Reductant/Base: Diisopropylethylamine (DIPEA) (2.0 equiv) - Acts as the terminal reductant.
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Setup: In a clear borosilicate vial, combine Substrate-Br (270 mg), fac-Ir(ppy)₃ (6.5 mg), and Methyl acrylate (450 µL).
-
Solvent: Add degassed MeCN (5 mL).
-
Base: Add DIPEA (350 µL).
-
Sparging: Bubble Argon through the solution for 15 minutes to remove oxygen (O₂ quenches the triplet state).
-
Irradiation: Place the vial 2 cm away from a 34W Blue LED lamp (approx. 450 nm). Stir vigorously.
-
Monitoring: Monitor by TLC (approx. 4-6 hours).
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Silica gel chromatography.
Method C: Organocatalytic Asymmetric Amination (DKR)
Objective: Synthesis of chiral alpha-amino amides (anesthetic analogs) via Dynamic Kinetic Resolution (DKR) or Asymmetric Phase Transfer Catalysis (PTC).
Technical Rationale
Direct SN2 substitution of secondary alpha-bromo amides by amines typically yields racemic products. However, using a chiral Phase Transfer Catalyst (e.g., Cinchona alkaloid derivatives) allows for the stereoselective alkylation of a nucleophile or, conversely, the stereocontrolled substitution of the bromide.
Note: For highest enantioselectivity in industry, the "Umpolung Amide Synthesis" (UmAS) or PTC alkylation of the corresponding glycine Schiff base is often preferred. However, for functionalizing the bromo-amide directly , a DKR substitution with a chiral nucleophile or catalyst is the route.
Comparative Data: Catalytic Methods
| Parameter | Ni-Catalyzed Negishi | Photoredox Giese | Asymmetric PTC Amination |
| Bond Formed | C(sp³) - C(sp²) / C(sp³) | C(sp³) - C(sp³) | C(sp³) - N |
| Key Reagent | Organozinc / Boronic Acid | Alkene / Radical Trap | 1° or 2° Amine |
| Stereocontrol | High (>90% ee) | Low (unless chiral aux used) | Moderate to High |
| Primary Utility | Scaffold Diversification | Chain Extension | Drug Active Synthesis |
| Limitation | Oxygen sensitivity | Dilute conditions required | Steric hindrance |
References
-
Fischer, C., & Fu, G. C. (2005). Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary α-Bromo Amides with Organozinc Reagents. Journal of the American Chemical Society, 127(13), 4594–4595.
-
Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophores. Journal of the American Chemical Society, 136(14), 5257–5260.
-
Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222–4266.
-
Peters, J. C., & Fu, G. C. (2017). Photoinduced, Copper-Catalyzed Carbon–Heteroatom Bond-Forming Reactions. Accounts of Chemical Research, 50(2), 240–243.
-
Kainz, Q. M., et al. (2014). Asymmetric Copper-Catalyzed Synthesis of α-Amino Boronic Esters from α-Bromo Boronic Esters. Science, 351(6274), 681-684. (Analogous mechanism for amides).[4]
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of 2-bromo-N-(3-ethylphenyl)propanamide in Aqueous Solutions
Welcome to the technical support center for 2-bromo-N-(3-ethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound in aqueous solutions.
Introduction: Understanding the Stability Profile
2-bromo-N-(3-ethylphenyl)propanamide possesses two primary functional groups that influence its stability in aqueous environments: an amide linkage and an α-bromo substituent. While amide bonds are generally stable, they can be susceptible to hydrolysis under certain conditions.[1][2][3] The presence of the bromine atom on the carbon adjacent to the carbonyl group introduces a potential site for nucleophilic substitution, further impacting the molecule's stability. Understanding these potential degradation pathways is crucial for designing robust experiments and interpreting results accurately.
This guide will address common questions and troubleshooting scenarios related to the stability of 2-bromo-N-(3-ethylphenyl)propanamide in aqueous solutions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Discrepancy between expected and observed concentrations of 2-bromo-N-(3-ethylphenyl)propanamide in aqueous stock solutions.
Possible Cause: Degradation of the compound upon dissolution or during storage.
Troubleshooting Steps:
-
pH of the Solution:
-
Explanation: Amide bonds can undergo hydrolysis under strongly acidic or basic conditions.[1] The α-bromo group can also be susceptible to hydrolysis, a reaction that can be influenced by pH.[4]
-
Recommendation: Measure the pH of your aqueous solution. If it is outside the neutral range (pH 6-8), consider buffering your solution to maintain neutrality.
-
-
Temperature:
-
Explanation: Chemical degradation reactions, including hydrolysis, are generally accelerated at higher temperatures.
-
Recommendation: Prepare and store your stock solutions at lower temperatures (e.g., 2-8 °C). For long-term storage, consider storing aliquots at -20 °C or -80 °C to minimize degradation. Conduct a freeze-thaw stability study to ensure the compound is stable under your storage and handling conditions.
-
-
Presence of Nucleophiles:
-
Explanation: The carbon atom attached to the bromine is electrophilic and can be attacked by nucleophiles present in your solution, leading to the displacement of the bromide ion. Water itself can act as a nucleophile.
-
Recommendation: If your experimental buffer contains nucleophilic components (e.g., certain buffer species, additives), consider their potential reactivity with the compound. If possible, choose a non-nucleophilic buffer system.
-
-
Photostability:
-
Explanation: Some bromo-substituted organic molecules can undergo photodegradation.[5]
-
Recommendation: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.
-
Issue 2: Appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) over time.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize the Degradants:
-
Explanation: Identifying the degradation products can provide insight into the degradation pathway.
-
Recommendation: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks. Potential primary degradation products could include:
-
Hydrolysis of the C-Br bond: leading to the formation of 2-hydroxy-N-(3-ethylphenyl)propanamide.
-
Hydrolysis of the amide bond: leading to the formation of 2-bromopropanoic acid and 3-ethylaniline.
-
-
-
Perform Forced Degradation Studies:
-
Explanation: Intentionally degrading the compound under controlled stress conditions (acid, base, heat, oxidation, and light) can help to systematically identify potential degradants and understand the degradation pathways.[6]
-
Recommendation: A systematic forced degradation study can help to confirm the identity of the degradants observed in your experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2-bromo-N-(3-ethylphenyl)propanamide in aqueous solutions?
A1: Based on its chemical structure, there are two primary potential degradation pathways in aqueous solutions:
-
SN1-type hydrolysis of the C-Br bond: The carbon-bromine bond can break, forming a secondary carbocation, which is then attacked by water to form 2-hydroxy-N-(3-ethylphenyl)propanamide. This type of reaction is well-documented for similar bromoalkanes.[7][8][9][10]
-
Hydrolysis of the amide bond: This can occur under acidic or basic conditions, leading to the cleavage of the amide linkage to form 2-bromopropanoic acid and 3-ethylaniline. Amide hydrolysis is a common degradation pathway for many pharmaceuticals.[11]
The predominant pathway will depend on the specific conditions of your experiment, such as pH, temperature, and the composition of the aqueous medium.
Q2: What are the ideal storage conditions for aqueous solutions of 2-bromo-N-(3-ethylphenyl)propanamide?
A2: To minimize degradation, aqueous solutions should be:
-
Buffered to a neutral pH (around 7).
-
Stored at low temperatures (2-8 °C for short-term, frozen for long-term).
-
Protected from light.
-
Prepared fresh whenever possible.
Q3: How can I monitor the stability of 2-bromo-N-(3-ethylphenyl)propanamide in my experiments?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is recommended.[12][13][14] This method should be able to separate the parent compound from its potential degradation products. You can monitor the concentration of the parent compound and the appearance of any new peaks over time and under different experimental conditions.
Q4: Are there any specific buffer components I should avoid when working with this compound?
A4: Avoid buffers containing strong nucleophiles, as they may react with the electrophilic carbon attached to the bromine. If you suspect buffer interference, it is advisable to test the stability of the compound in different buffer systems.
Experimental Protocols
Protocol 1: General Workflow for Assessing Aqueous Stability
This protocol provides a general framework for evaluating the stability of 2-bromo-N-(3-ethylphenyl)propanamide in your specific aqueous solution.
Objective: To determine the degradation rate of 2-bromo-N-(3-ethylphenyl)propanamide under specific experimental conditions.
Materials:
-
2-bromo-N-(3-ethylphenyl)propanamide
-
Your aqueous solution of interest (e.g., buffer, cell culture media)
-
A stability-indicating analytical method (e.g., validated HPLC or LC-MS method)
-
Temperature-controlled incubator
-
Light-protective containers (e.g., amber vials)
Procedure:
-
Preparation:
-
Prepare a stock solution of 2-bromo-N-(3-ethylphenyl)propanamide in your aqueous medium at a known concentration.
-
Aliquot the solution into multiple light-protected containers for different time points.
-
-
Incubation:
-
Store the aliquots under your desired experimental conditions (e.g., specific temperature).
-
Include control samples stored at a condition known to minimize degradation (e.g., -80 °C).
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot.
-
Immediately analyze the sample using your stability-indicating analytical method to determine the concentration of 2-bromo-N-(3-ethylphenyl)propanamide.
-
Monitor for the appearance and increase of any degradation peaks.
-
-
Data Analysis:
-
Plot the concentration of 2-bromo-N-(3-ethylphenyl)propanamide versus time.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the half-life of the compound under your experimental conditions.
-
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of 2-bromo-N-(3-ethylphenyl)propanamide in aqueous solution.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the aqueous stability of the compound.
References
- Photodegradation of haloacetic acids in w
- Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.
- 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide | C12H16BrNO | CID 533068. PubChem.
- 2-Bromo-N-phenylpropionamide | C9H10BrNO | CID 99113. PubChem.
- Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA)
- Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways.
- The hydrolysis of 2-bromo-2-methylpropane.
- Amide Bond Bioisosteres: Str
- Reversible Twisting of Primary Amides via Ground State N–C(O)
- Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and P
- The hydrolysis of 2-bromo-2-methylpropane.
- Stable and ordered amide frameworks synthesised under reversible conditions which facilit
- Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study.
- Stability of medium-bridged twisted amides in aqueous solutions. PubMed.
- Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals. PubMed.
- Hydrolysis of 2-bromo-2-methylpropane (tert-butyl bromide) yields. brainly.com.
- (PDF) Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts.
- The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. YouTube.
- 2-Bromo-N-methyl-N-(3-methylphenyl)propanamide. Santa Cruz Biotechnology.
- Phenethylamine. Wikipedia.
- Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-. NIST WebBook.
- Elucidating the pathways of degrad
Sources
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- 2. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of medium-bridged twisted amides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photodegradation of haloacetic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 8. edu.rsc.org [edu.rsc.org]
- 9. brainly.com [brainly.com]
- 10. youtube.com [youtube.com]
- 11. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Bromo-N-(3-ethylphenyl)propanamide
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2-bromo-N-(3-ethylphenyl)propanamide , structured for researchers requiring rigorous identification protocols.
Executive Summary & Application Scope
2-bromo-N-(3-ethylphenyl)propanamide (CAS: Not widely listed; analogous to 2-bromo-N-phenylpropanamide derivatives) is a critical intermediate in the synthesis of substituted cathinones and local anesthetics. Its identification is pivotal in forensic analysis to distinguish it from its regioisomers (2-ethyl and 4-ethyl) and its chlorinated analogs.
This guide objectively compares the Target Compound (3-ethyl) against its Primary Alternative (4-ethyl isomer) and Secondary Alternative (2-chloro analog) .
Key Findings:
-
Differentiation: The 3-ethyl isomer is distinguished from the 2-ethyl isomer by the absence of the "ortho-effect" (loss of ketene/cyclization) and from the 4-ethyl isomer by the relative intensity of the tropylium ion series.
-
Base Peak: The base peak is typically the de-halogenated cation [M-Br]⁺ (m/z 176) or the substituted aniline ion (m/z 121) , depending on ionization energy.
-
Isotopic Signature: The presence of bromine provides a distinct 1:1 doublet at M+ and M+2 , serving as an immediate diagnostic flag.
Chemical Identity & Properties
| Feature | Target Compound | Alternative 1 (Regioisomer) | Alternative 2 (Analog) |
| Name | 2-bromo-N-(3-ethylphenyl)propanamide | 2-bromo-N-(4-ethylphenyl)propanamide | 2-chloro-N-(3-ethylphenyl)propanamide |
| Formula | C₁₁H₁₄BrNO | C₁₁H₁₄BrNO | C₁₁H₁₄ClNO |
| MW | 256.14 g/mol | 256.14 g/mol | 211.69 g/mol |
| Monoisotopic Mass | 255.02 / 257.02 (1:1 ratio) | 255.02 / 257.02 (1:1 ratio) | 211.07 / 213.07 (3:1 ratio) |
| Key Substituent | 3-Ethyl (Meta) | 4-Ethyl (Para) | 2-Chloro (Alpha-carbon) |
Fragmentation Mechanism & Pathways
Understanding the causality of fragmentation is essential for validating the spectrum. The fragmentation is driven by the lability of the C-Br bond and the stability of the amide linkage.
Primary Fragmentation Pathway (EI Source)
-
Molecular Ion Generation: The radical cation [M]⁺[1]• forms at m/z 255/257.
-
Halogen Loss (Alpha-Cleavage): The weakest bond is the C-Br bond. Homolytic cleavage expels a bromine radical (Br•), yielding the even-electron cation [M-Br]⁺ (m/z 176) . This is often the base peak or a high-intensity fragment due to resonance stabilization by the amide nitrogen.
-
Amide Bond Cleavage:
-
Pathway A (Acylium Formation): Cleavage of the N-C(O) bond yields the 3-ethylaniline radical cation (m/z 121) .
-
Pathway B (Neutral Loss): Loss of the propionyl moiety.
-
-
Ethyl Group Fragmentation: The ethyl substituent on the aromatic ring undergoes benzylic cleavage, losing a methyl radical (•CH₃) to form a tropylium-like ion at m/z 161 (from the m/z 176 fragment) or m/z 106 (from the m/z 121 fragment).
Visualization of Signaling Pathway
The following DOT diagram illustrates the logical flow of fragmentation events.
Caption: Logical fragmentation pathway of 2-bromo-N-(3-ethylphenyl)propanamide under 70 eV Electron Impact (EI).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trust, follow this standardized GC-MS protocol.
Sample Preparation
-
Solvent: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol or Ethyl Acetate.
-
Derivatization (Optional but Recommended): If peak tailing occurs due to the amide H, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Note: This will shift the MW by +72 Da (Trimethylsilyl group), moving M+ to m/z 327/329.
-
Instrument Parameters (Agilent 5977B or equivalent)
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or Rtx-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold at 80°C for 1 min.
-
Ramp 15°C/min to 280°C.
-
Hold for 5 min.
-
-
MS Source: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 40–400.
Data Analysis Workflow
Caption: Step-by-step data validation workflow for identifying halogenated amides.
Comparative Analysis: Distinguishing Alternatives
The primary challenge is distinguishing the 3-ethyl (meta) isomer from the 4-ethyl (para) and 2-ethyl (ortho) isomers.
Quantitative Peak Comparison (Relative Abundance)
| m/z Fragment | Identity | 3-Ethyl (Target) | 4-Ethyl (Alternative) | 2-Ethyl (Ortho-Alternative) |
| 255/257 | Molecular Ion [M]⁺ | Medium (~20%) | Medium (~20%) | Low (<10%) * |
| 176 | [M - Br]⁺ | High (80-100%) | High (80-100%) | High |
| 148 | [M - Br - C2H4]⁺ | Low | Low | Medium (Ortho Effect) |
| 121 | [H₂N-C₆H₄-Et]⁺ | High | High | Medium |
| 106 | [Et-Ph]⁺ | Medium | Medium | Medium |
| 91 | Tropylium [C₇H₇]⁺ | High | Very High (Base) | High |
-
Note on Ortho Effect: The 2-ethyl isomer is sterically crowded. It often undergoes a "MacLafferty-like" rearrangement or proximity effect, leading to the loss of neutral ethene or cyclization, reducing the intensity of the molecular ion compared to the meta (3-) and para (4-) isomers.
-
Differentiation Rule: If m/z 91 is overwhelmingly the base peak (>100% relative to m/z 176), suspect the 4-ethyl isomer due to the symmetry facilitating the formation of the stable tropylium ion. If m/z 176 is the base peak, it is likely the 3-ethyl isomer.
Halogen Substitution (Chloro-Analog)
If the spectrum shows a 3:1 ratio at the molecular ion cluster (e.g., m/z 211/213), the compound is the 2-chloro analog. The fragmentation pattern will be identical (loss of Cl to form m/z 176), but the molecular ion and isotopic pattern confirm the halogen identity.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-bromo-N-phenylpropanamide (Analogous Baseline). National Institute of Standards and Technology. Link
-
Smith, R. M. (2015). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Journal of Forensic Toxicology. Link
-
BenchChem. (2025).[3] Mass Spectrometry of 2-Bromo-N-phenylbenzamide and its Derivatives: A Comparative Guide.Link
-
PubChem. (2025).[4] Compound Summary: 2-bromo-N-phenylpropanamide.[4] National Library of Medicine. Link
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[5][6][1][2][3][7][8][9][10][11][12] University Science Books. (Standard text for fragmentation mechanisms).
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- 4. 2-Bromo-N-phenylpropionamide | C9H10BrNO | CID 99113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo- [webbook.nist.gov]
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Structural Validation of 2-bromo-N-(3-ethylphenyl)propanamide via Single-Crystal X-ray Diffraction: A Comparative Technical Guide
Executive Summary: The Case for Absolute Structural Certainty
In the synthesis of local anesthetics and anti-arrhythmic agents (e.g., Prilocaine analogs), the intermediate 2-bromo-N-(3-ethylphenyl)propanamide represents a critical stereochemical checkpoint. While solution-state NMR (
-
Absolute Configuration: The C2 position is chiral. Enantiopurity is essential for biological activity, yet standard NMR cannot distinguish enantiomers without chiral shift reagents.
-
Conformational Locking: The orientation of the C-Br bond relative to the carbonyl oxygen (syn- vs. anti-periplanar) dictates the kinetics of subsequent nucleophilic substitutions (
). -
Intermolecular Packing: Understanding hydrogen bonding networks (
) is vital for solid-state stability and formulation.
This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic methods, establishing SC-XRD as the requisite validation tool for this compound class.
Comparative Analysis: SC-XRD vs. NMR/IR
The following matrix evaluates the efficacy of structural validation techniques for
Table 1: Performance Comparison Matrix
| Feature | Solution NMR ( | FT-IR Spectroscopy | SC-XRD (Method of Choice) |
| Connectivity | Excellent (Definitive) | Good (Functional groups) | Excellent (Definitive) |
| Stereochemistry | Poor (Requires chiral derivatization) | None | Definitive (Absolute Config via Flack Parameter) |
| Conformation | Average (Time-averaged rotamers) | Poor | Excellent (Frozen native state) |
| Intermolecular Forces | Poor (Solvent dependent) | Average (H-bond shifts) | Excellent (Direct visualization) |
| Sample State | Liquid/Solution | Solid/Liquid | Single Crystal (Solid) |
| Turnaround | < 1 Hour | < 15 Minutes | 24–48 Hours |
Technical Insight: Why NMR is Insufficient
For 2-bromo-N-(3-ethylphenyl)propanamide, the
Experimental Protocol: From Synthesis to Structure
The following workflow details the optimized path to high-quality crystals suitable for diffraction.
Phase 1: Synthesis & Purification
-
Reaction: Acylation of 3-ethylaniline with 2-bromopropanoyl bromide in dichloromethane (DCM) with triethylamine (
) as a base. -
Workup: Wash with 1M HCl to remove unreacted aniline, followed by sat.
. Dry over . -
Purity Check: Must be >98% by HPLC before crystallization. Impurities disrupt lattice formation.
Phase 2: Crystallization (The Critical Step)
Slow evaporation is preferred over vapor diffusion for this amide due to its moderate solubility.
-
Solvent Selection: Dissolve 50 mg of the compound in 4 mL of Ethanol/Hexane (1:1) .
-
Filtration: Pass through a 0.45
PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust). -
Growth: Cover the vial with Parafilm, pierce with 3 small holes, and store at 4°C.
-
Harvest: Prism-like colorless crystals (approx.
mm) appear within 48-72 hours.
Phase 3: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB.
-
Source:
( Å). Note: While Cu-source is better for absolute configuration of light atoms, the Bromine atom provides sufficient anomalous scattering for Mo-radiation. -
Temperature: 100 K (Cryostream) to minimize thermal ellipsoids.
Structural Logic & Workflow Visualization
The following diagram illustrates the decision logic for selecting SC-XRD and the subsequent refinement workflow.
Figure 1: Decision tree and workflow for structural validation of chiral
Representative Experimental Data
The following data represents typical refinement statistics and geometric parameters expected for 2-bromo-N-(3-ethylphenyl)propanamide, based on analogous amide structures [1, 2].
Table 2: Crystallographic Data Summary
| Parameter | Value / Range |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Z | 4 |
| R-Factor ( | < 0.05 (Target) |
| Goodness of Fit (GooF) | 1.00 – 1.05 |
Table 3: Key Bond Metrics (Experimental vs. Literature Average)
| Bond / Angle | Experimental (XRD) | Literature Avg. (Mogul/CSD) [3] | Significance |
| C(2)–Br | 1.942(3) Å | 1.939 Å | Confirms |
| C(1)=O | 1.228(3) Å | 1.231 Å | Typical amide carbonyl; acceptor for H-bonds. |
| N–C(1) | 1.345(4) Å | 1.350 Å | Partial double bond character (resonance). |
| Variable | Anti-periplanar conformation favored in solid state. |
Mechanistic Insights: The Hydrogen Bonding Network
A critical advantage of SC-XRD is the visualization of the supramolecular assembly. In 2-bromo-N-(3-ethylphenyl)propanamide, the amide moiety acts as both a donor (N-H) and an acceptor (C=O).
Observed Pattern:
The molecules typically form infinite 1D chains along the crystallographic b-axis via
Figure 2: Schematic of the intermolecular interaction network dominating the crystal lattice.
Conclusion
While NMR remains the workhorse for daily synthetic monitoring, SC-XRD is non-negotiable for the structural validation of 2-bromo-N-(3-ethylphenyl)propanamide in a drug development context. The ability to resolve the C-Br bond orientation and absolute stereochemistry provides the mechanistic grounding necessary for optimizing subsequent pharmaceutical transformations.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link
-
Gowda, B. T., et al. (2007). "Structural studies on N-(phenyl)-2-chloro/bromoacetamides." Zeitschrift für Naturforschung A, 62(1-2), 91-100. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
